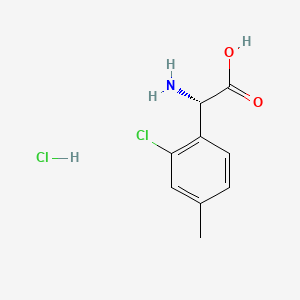
(2-Fluoro-3,6-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3,6-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,6-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the use of fluorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the methoxy groups. This is followed by a Grignard reaction to add the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Fluoro-3,6-dimethoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2-Fluoro-3,6-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial , anti-inflammatory , or antitumor properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals , agrochemicals , and specialty chemicals .
Mécanisme D'action
The mechanism by which (2-Fluoro-3,6-dimethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , altering their activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , influencing its biological activity.
Comparaison Avec Des Composés Similaires
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2,3-Dimethoxyphenyl)methanol
Uniqueness: (2-Fluoro-3,6-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and biological activity , making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H11FO3 |
|---|---|
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
(2-fluoro-3,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-4,11H,5H2,1-2H3 |
Clé InChI |
IGIQVRWBWNBNBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


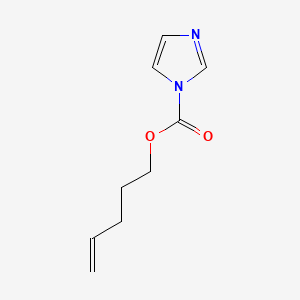

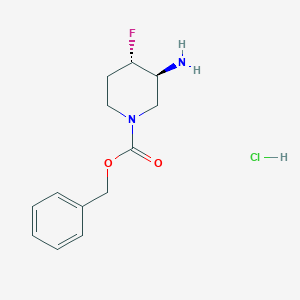

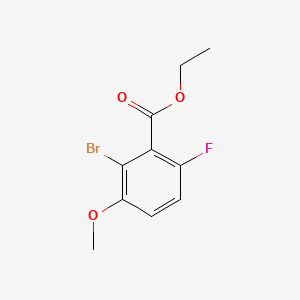
![(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
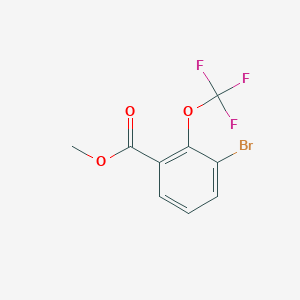


![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)


